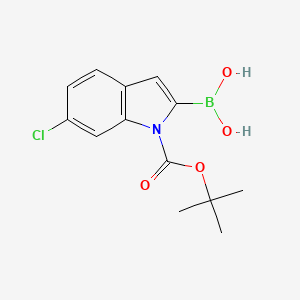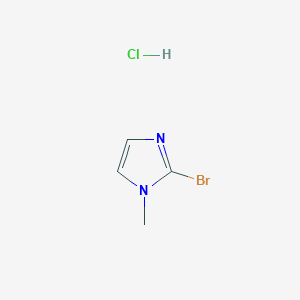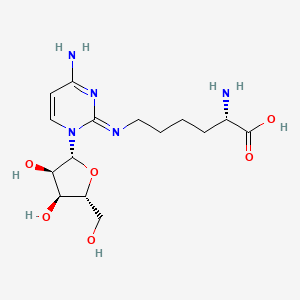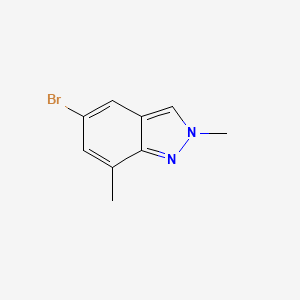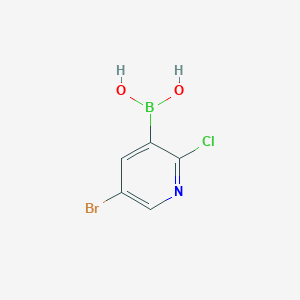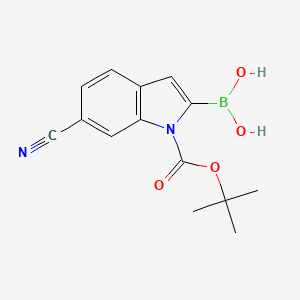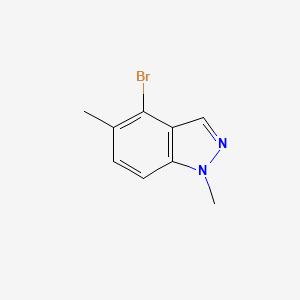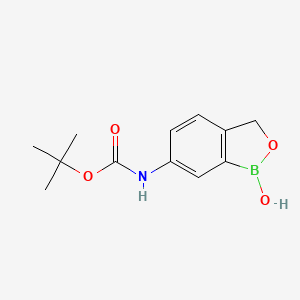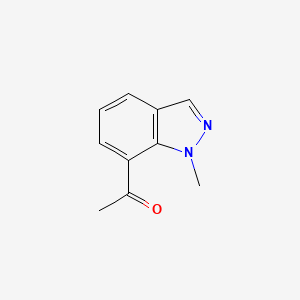
1-(1-Methyl-1H-indazol-7-yl)ethanone
Overview
Description
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indazole, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-indazole ring attached to a methyl group and an ethanone group . The InChI code for this compound is 1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 174.2 .Scientific Research Applications
1-MeInd has been studied for its potential to treat a variety of medical conditions. It has been found to possess anti-inflammatory properties, which could be beneficial in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential to treat cardiovascular conditions, such as hypertension and atherosclerosis, and metabolic disorders, such as diabetes and obesity.
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which include 1-(1-methyl-1h-indazol-7-yl)ethanone, have a broad range of biological activities . They have been reported to show antimicrobial, anti-inflammatory, antitumor, and other activities .
Mode of Action
It’s known that indazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to exert a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Advantages and Limitations for Lab Experiments
1-MeInd has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-MeInd is its low cost and availability. Additionally, it is a relatively stable compound and can be stored for extended periods of time. One of the main limitations of 1-MeInd is its low solubility in water, which can make it difficult to use in experiments involving aqueous solutions. Additionally, its low solubility can also make it difficult to use in experiments involving high concentrations of the compound.
Future Directions
1-MeInd has a number of potential future directions for research. One potential direction is to further investigate its potential to treat neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, further research could be conducted to investigate its potential to treat cardiovascular conditions, such as hypertension and atherosclerosis, and metabolic disorders, such as diabetes and obesity. Additionally, further research could be conducted to explore the potential of 1-MeInd as an anti-cancer agent. Finally, further research could be conducted to investigate the potential of 1-MeInd as an anti-bacterial and anti-viral agent.
Safety and Hazards
The safety information for “1-(1-Methyl-1H-indazol-7-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-(1-methylindazol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYYSLYITFEONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657115 | |
| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159511-26-8 | |
| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



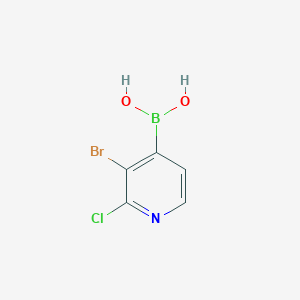

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
